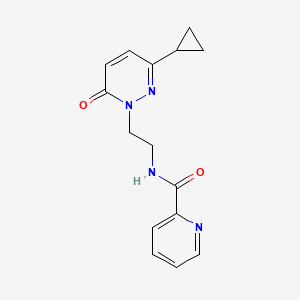

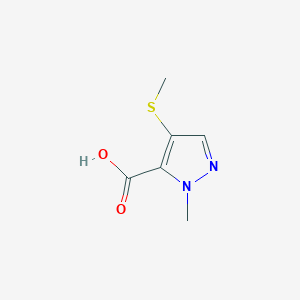

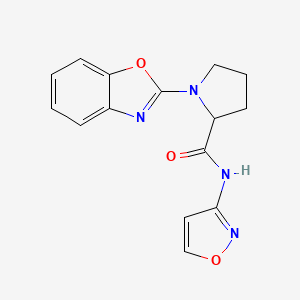

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide" is a derivative of picolinamide, which is a known ligand for various metal complexes. The structure of this compound suggests that it may have interesting binding properties due to the presence of multiple nitrogen atoms that can act as coordination sites. The papers provided do not directly discuss this specific compound, but they do provide insights into the synthesis, structure, and properties of related picolinamide derivatives and their metal complexes.

Synthesis Analysis

The synthesis of picolinamide derivatives is well-documented in the provided papers. For instance, a series of N-substituted picolinamide derivatives was synthesized and characterized in the context of tetranickel clusters . Similarly, the synthesis of mixed-ligand copper(II) complexes involving N-(2-pyridylethyl)picolinamide and N-(2-picolyl)picolinamide ligands has been reported . These syntheses typically involve the reaction of the picolinamide ligand with metal salts and other ligands under controlled conditions to yield the desired complexes.

Molecular Structure Analysis

The molecular structures of the synthesized complexes are often determined using X-ray diffraction methods. For example, the structures of mixed-ligand copper(II) complexes with N-(2-pyridylethyl)picolinamide and various unidentate ligands were found to be square pyramidal . The dihedral angles between the heterocyclic unidentate nucleus and the CuN4 basal plane were measured, providing insight into the geometry of the complexes. Similarly, the structures of N-(2-picolyl)picolinamide copper(II) complexes were also determined to be square pyramidal or square planar, depending on the ligands involved .

Chemical Reactions Analysis

The papers discuss the reactivity of picolinamide derivatives in the context of metal complexation and catalysis. For instance, the tetranickel clusters synthesized from N-(pyridin-2-yl)picolinamide derivatives were investigated for their catalytic activities in ethylene oligomerization, showing remarkable performance when activated with methylaluminoxane (MAO) . This suggests that picolinamide derivatives can be part of catalytically active complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinamide derivatives and their complexes are characterized using various analytical techniques, including elemental analysis, spectroscopic measurements (electronic, vibrational, and EPR), and single-crystal X-ray diffraction . These studies reveal important information about the electronic and bonding properties of the complexes, such as the sequence of d orbitals and the strength of the ligand as a π-donor. The coordination environment and the presence of water molecules in the complexes also influence their properties.

Scientific Research Applications

Ethylene Biosynthesis Inhibition

A study identified pyrazinamide (PZA), a compound structurally related to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide, as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This discovery is significant for agricultural science, offering a method to decrease postharvest loss by prolonging the shelf life of fruits and flowers through ethylene biosynthesis inhibition (Sun et al., 2017).

Catalysis and Synthesis

Picolinamide has been employed as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes. This method demonstrates good functional group tolerance and regioselectivity, showcasing the utility of picolinamide in the selective synthesis of complex molecules (Kuai et al., 2017).

Antioxidant Activity

Research on heterocyclic compounds, including those similar to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide, demonstrated significant antioxidant properties. These studies are crucial for developing new drugs with potential therapeutic applications, particularly in diseases caused by oxidative stress (Firpo et al., 2019).

Heterocycle Synthesis

Picolinamide serves as a directing group in palladium-catalyzed C-H/N-H coupling methods for heterocycle synthesis. This technique is useful for creating five- and six-membered heterocycles, highlighting the role of picolinamide in facilitating complex organic reactions (Nadres & Daugulis, 2012).

DNA Binding and Photocleavage

Mixed-ligand cobalt(II) picolinate complexes, involving picolinamide, have been synthesized and shown to bind DNA. These complexes exhibit partial intercalation with DNA and demonstrate DNA cleavage activity under certain conditions, suggesting potential applications in biochemistry and molecular biology (Kawade et al., 2011).

properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14-7-6-12(11-4-5-11)18-19(14)10-9-17-15(21)13-3-1-2-8-16-13/h1-3,6-8,11H,4-5,9-10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYZGFDFHGAVLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)

![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)

![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)

![4-Methylbenzyl 4-[(3-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2518749.png)